Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and an azabicyclo heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves a multi-step process. One common method is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclic core under mild conditions . This reaction utilizes a chiral tertiary amine as the catalyst and simple starting materials to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up the organocatalytic cycloaddition reaction can be applied, with considerations for optimizing reaction conditions, catalyst loading, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its functional groups and the context of its application. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate: A closely related compound with a similar bicyclic core but different substitution patterns.
Bicyclo[2.2.1]heptane derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific combination of functional groups and its potential for enantioselective synthesis. This makes it a valuable compound for research in various fields, including organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)12-4-11(5-12,8-14)6-13-7-12/h13-14H,4-8H2,1-3H3 |
InChI Key |
AYOSBLZFJPIUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(CNC2)CO |
Origin of Product |
United States |
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